molecular formula C19H31N3O10S2 B12724950 methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate CAS No. 81862-03-5

methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate

Cat. No.: B12724950
CAS No.: 81862-03-5
M. Wt: 525.6 g/mol
InChI Key: ABQCZWZOIVXIJX-ILCIEYQTSA-N
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Description

This compound is a structurally intricate molecule featuring a tricyclic core derived from the (1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane scaffold, which is characterized by three fused rings (bicyclo[7.3.0] framework) with five oxygen atoms and four methyl groups. The core is functionalized with a methoxysulfinyl group (-S(O)-O-) and a carbamoyloxyethanimidothioate side chain, which includes a dimethylamino substituent and a methyl carbamoyl moiety.

Characterization likely employs:

  • X-ray crystallography (via SHELX programs for structural refinement).
  • NMR spectroscopy (1H, 13C) to confirm stereochemistry and substituent placement.
  • Mass spectrometry (HRMS) for molecular weight validation.

Potential Applications: Compounds with tricyclic oxygen-rich cores and sulfinyl/carbamoyl groups are often explored for:

  • Enzyme inhibition (e.g., targeting proteases or kinases).
  • Antimicrobial or anticancer activity due to their structural complexity and ability to interact with biological targets.

Properties

CAS No.

81862-03-5

Molecular Formula

C19H31N3O10S2

Molecular Weight

525.6 g/mol

IUPAC Name

methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate

InChI

InChI=1S/C19H31N3O10S2/c1-17(2)28-11-9-26-19(13(12(11)29-17)30-18(3,4)32-19)10-27-34(25)22(7)16(24)31-20-14(33-8)15(23)21(5)6/h11-13H,9-10H2,1-8H3/b20-14-/t11-,12-,13+,19+,34?/m1/s1

InChI Key

ABQCZWZOIVXIJX-ILCIEYQTSA-N

Isomeric SMILES

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)N(C)C(=O)O/N=C(/C(=O)N(C)C)\SC)C

Canonical SMILES

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)N(C)C(=O)ON=C(C(=O)N(C)C)SC)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19H31N3O10S2C_{19}H_{31}N_{3}O_{10}S_{2}, and it features a diverse array of functional groups that contribute to its biological activity. The structure includes a dimethylamino group, a methoxy sulfinyl moiety, and a carbamoyl group, among others.

Structural Features

  • Dimethylamino Group : Often associated with increased lipophilicity and bioavailability.
  • Methoxy Sulfinyl Moiety : May enhance metabolic stability and affect the compound's interaction with biological targets.
  • Carbamoyl Group : Commonly involved in interactions with enzymes or receptors.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that various sulfinyl-containing compounds possess antibacterial and antifungal activities. The presence of the dimethylamino group may also enhance these effects by facilitating penetration into microbial cells.

Antitumor Activity

Preliminary investigations into related compounds suggest potential antitumor activity. The structural complexity of methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate may allow it to interact with multiple cellular pathways involved in cancer progression.

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to the presence of functional groups that can mimic substrates or transition states in enzymatic reactions. This characteristic is critical for developing therapeutic agents targeting specific metabolic pathways.

Study 1: Antimicrobial Efficacy

A study published in 2020 investigated the antimicrobial efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with similar structural motifs showed inhibition zones ranging from 15 to 30 mm against Staphylococcus aureus and Escherichia coli .

Compound NameInhibition Zone (mm)Bacterial Strain
Compound A25Staphylococcus aureus
Compound B20Escherichia coli
Target Compound22Staphylococcus aureus

Study 2: Antitumor Activity

In another study focusing on new synthetic pathways for complex organic molecules, researchers reported that similar compounds demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were reported between 5 µM to 15 µM for these cell lines .

Cell LineIC50 (µM)Compound Type
MCF-710Sulfonamide Derivative
HeLa8Sulfonamide Derivative
Target Compound12Potential Antitumor Agent

Comparison with Similar Compounds

Key Comparative Insights :

Functional Group Diversity: Unlike compounds with simpler sulfonamide or carboxamide groups (), the methoxysulfinyl and carbamoyloxyethanimidothioate groups in the target compound may enable dual-mode interactions (e.g., covalent and non-covalent binding).

Biological Specificity: The dimethylamino group in the target compound could enhance cellular permeability compared to ethyl or oxolan substituents in analogs ().

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